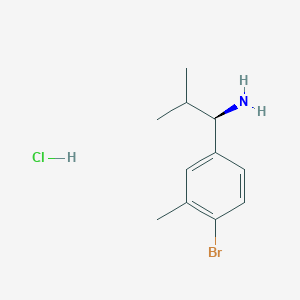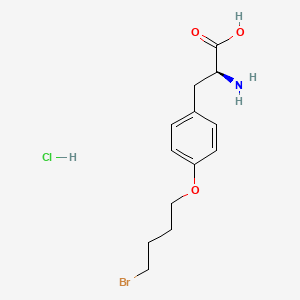
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromobutoxy substituent, and a phenyl ring, making it a versatile molecule for chemical reactions and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amination: The addition of an amino group to the propanoic acid backbone.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions to form amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of brominated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromobutoxy group may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)propionic acid: A structurally similar compound with a bromophenyl group instead of a bromobutoxy group.
3-(4-Bromophenyl)propionic acid: Another similar compound with a different position of the bromine atom.
Uniqueness
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a bromobutoxy substituent, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H19BrClNO3 |
|---|---|
Peso molecular |
352.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-bromobutoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H18BrNO3.ClH/c14-7-1-2-8-18-11-5-3-10(4-6-11)9-12(15)13(16)17;/h3-6,12H,1-2,7-9,15H2,(H,16,17);1H/t12-;/m0./s1 |
Clave InChI |
YEKMSQXWRXEHEO-YDALLXLXSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCBr.Cl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCCBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


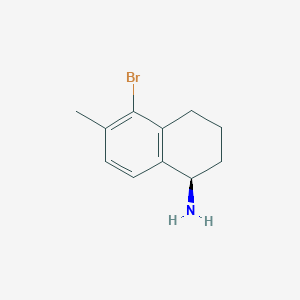
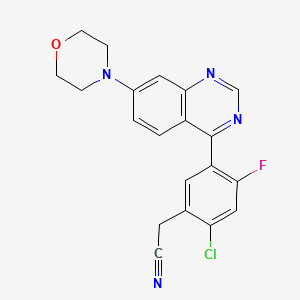

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)

![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)

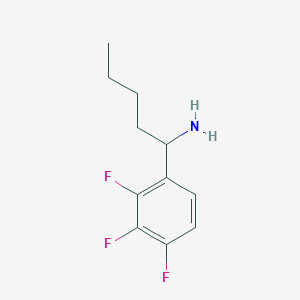
![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
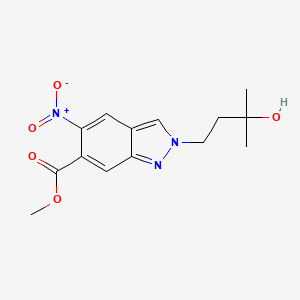
![Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
